6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

説明

Molecular Structure Analysis

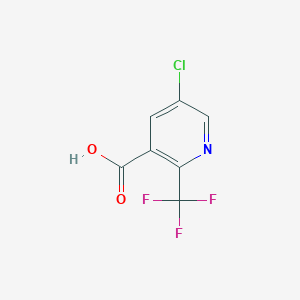

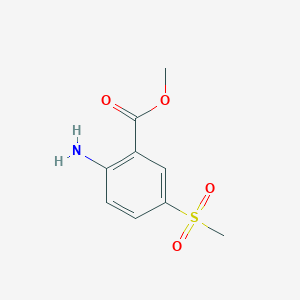

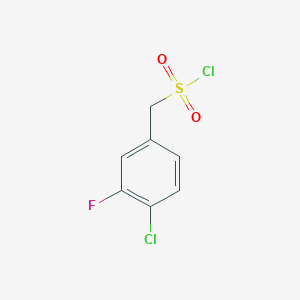

The molecular structure of 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one consists of a chlorinated isoquinoline ring with a methoxy group and a carbonyl (ketone) functional group. The chlorine atom is attached to the sixth carbon, and the methoxy group is at the seventh position. The structure plays a crucial role in its biological activity and interactions .

Physical And Chemical Properties Analysis

- Toxicity : The compound is labeled with the GHS07 pictogram, indicating a warning. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures should be taken during handling .

科学的研究の応用

Advanced Spectroscopy and Computational Analysis

Research has been conducted using time-resolved absorption, resonance FT-IR, and Raman biospectroscopy, along with density functional theory (DFT), to study the vibronic-mode coupling structure in vibrational spectra analysis of similar compounds to 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one (Heidari et al., 2019).

Receptor Binding and Melatonin Analogs

Studies have explored derivatives of this compound for their binding affinity with melatonin receptors, which can potentially contribute to the understanding of the binding site nature of melatonin receptors (Faust et al., 2000).

Quantum Entanglement in Cancer Diagnosis

Research utilizing a moving nano molecule similar to 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has been conducted to study the interaction with a two-mode field in the presence of two-photon transitions for human cancer cells, tissues, and tumors diagnosis, employing Von Neumann entropy and Jaynes-Cummings Model (Alireza et al., 2019).

Synthetic Methodology Development

There has been development in the synthesis of derivatives of 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one, which contribute to the advancement of efficient and reproducible synthetic routes in organic chemistry (Zheng et al., 2009).

Exploration in Natural Products

Isolation and characterization of alkaloids from natural sources, such as Menispermum dauricum, have been performed, which includes compounds structurally related to 6-Chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one. This research contributes to the understanding of the chemical diversity in nature and potential biological activities (Zhang et al., 2004).

特性

IUPAC Name |

6-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQXCTLKDZGEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNC(=O)C2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)

![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)

![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)